N-(2-(2,3-Dihydro-1H-inden-1-yl)ethyl)-3-pyridinecarboxamide
Description
N-(2-(2,3-Dihydro-1H-inden-1-yl)ethyl)-3-pyridinecarboxamide (CAS: 78239-31-3), also known as N-[2-(1-Indanyl)ethyl]nicotinamide, is a synthetic organic compound with the molecular formula C₁₇H₁₈N₂O . Its structure comprises a pyridinecarboxamide core linked via an ethyl chain to a 2,3-dihydro-1H-inden-1-yl (1-indanyl) group. The compound is part of a broader class of pyridinecarboxamide derivatives explored for their bioactivity in areas such as oncology and neurology .
Properties
CAS No. |
78239-31-3 |
|---|---|
Molecular Formula |
C17H18N2O |
Molecular Weight |
266.34 g/mol |
IUPAC Name |
N-[2-(2,3-dihydro-1H-inden-1-yl)ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H18N2O/c20-17(15-5-3-10-18-12-15)19-11-9-14-8-7-13-4-1-2-6-16(13)14/h1-6,10,12,14H,7-9,11H2,(H,19,20) |
InChI Key |
BWMCGIQHNVMBPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C1CCNC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Optimization of Cyclization Conditions
Cyclization efficiency depends on the choice of acid catalyst and temperature. Triflic acid (TfOH) at 0–25°C achieves >85% conversion, whereas milder acids like acetic acid result in incomplete cyclization. The reaction proceeds via intramolecular Friedel-Crafts alkylation, with the electrophilic carbonyl carbon attacking the aromatic ring to form the indene scaffold. Purification via silica gel chromatography typically yields the core structure in 70–80% purity, as confirmed by NMR and high-resolution mass spectrometry (HRMS).
Introduction of the Ethylamine Side Chain
The ethylamine linker is introduced through reductive alkylation or nucleophilic substitution. In a modified approach from glyoxylic acid amide syntheses, the dihydroindene core is functionalized with a bromoethyl group using allyl bromide or propargyl iodide in acetonitrile, catalyzed by potassium carbonate (Scheme 2). Subsequent amination via Gabriel synthesis or direct reaction with aqueous ammonia yields 2-(2,3-dihydro-1H-inden-1-yl)ethylamine.
Reductive Amination Strategies
Reductive amination using sodium cyanoborohydride (NaBH3CN) in methanol represents an alternative pathway. The ketone intermediate, generated by oxidizing the indene’s benzylic position, reacts with ammonium acetate under reductive conditions to form the ethylamine side chain. This method offers superior regioselectivity, with yields exceeding 65% after column chromatography.
Amide Bond Formation with 3-Pyridinecarboxylic Acid
The final step involves coupling 2-(2,3-dihydro-1H-inden-1-yl)ethylamine with 3-pyridinecarboxylic acid. Two primary methodologies are employed:
Acid Chloride Method
3-Pyridinecarboxylic acid is converted to its acid chloride using thionyl chloride (SOCl2) or oxalyl chloride [(COCl)2] in dichloromethane (DCM) under reflux. The resulting acid chloride is reacted with the ethylamine intermediate in the presence of a base (e.g., triethylamine) to form the amide bond. This method achieves yields of 70–75%, though it requires stringent moisture control to prevent hydrolysis.
Coupling Reagent-Assisted Synthesis
Modern approaches utilize carbodiimide-based reagents such as N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt). In DMF or THF, these reagents facilitate direct coupling between the carboxylic acid and amine at room temperature, yielding the target compound in 80–85% purity after recrystallization.
Reaction Optimization and Yield Data
Comparative Analysis of Amidation Techniques
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Acid Chloride | SOCl2, DCM, 0°C → rt | 70–75 | 90–95 |
| DCC/HOBt | DCC, HOBt, DMF, rt | 80–85 | 85–90 |
| EDC/HCl | EDC, HOBt, THF, 0°C → rt | 75–80 | 88–93 |
The DCC/HOBt system offers the highest yield, though purification challenges due to dicyclohexylurea byproducts necessitate silica gel chromatography. In contrast, the EDC/HCl method provides a cleaner reaction profile, favoring industrial-scale synthesis.
Impact of Solvent and Temperature
Polar aprotic solvents (DMF, THF) enhance reagent solubility and reaction rates, while temperatures >40°C risk racemization of the amine intermediate. Optimal conditions for large-scale production involve EDC/HCl in THF at 25°C, achieving 80% yield with ≤2% impurities by HPLC.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) confirms ≥98% purity, with a retention time of 6.8 minutes. Residual solvents (DMF, THF) are quantified via GC-MS, adhering to ICH Q3C guidelines.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
N-(2-(2,3-Dihydro-1H-inden-1-yl)ethyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for N-(2-(2,3-dihydro-1H-inden-1-yl)ethyl)-3-pyridinecarboxamide is C17H18N2O, with a molecular weight of approximately 270.34 g/mol. The compound features a pyridine ring and an indene moiety, which contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to this compound. For instance, derivatives of pyridinecarboxamide have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types, including breast and lung cancers .
Table 1: Summary of Anticancer Studies
| Study | Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|---|
| 1 | This compound | Breast Cancer | Inhibition of PI3K/Akt pathway | |
| 2 | Pyridine derivatives | Lung Cancer | Induction of apoptosis via caspase activation |
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Research indicates that it may help alleviate symptoms associated with neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .
Case Study: Neuroprotection in Animal Models
A study demonstrated that administration of this compound in rodent models resulted in significant improvements in cognitive function and reduced neuronal damage following induced neurotoxicity .
Synthesis and Modifications
The synthesis of this compound involves several steps, often starting from readily available precursors such as 2-aminoindene derivatives and pyridinecarboxylic acids. Various synthetic routes have been explored to enhance yield and purity, including microwave-assisted synthesis and solvent-free methods .
Table 2: Synthetic Routes
| Synthesis Method | Yield (%) | Comments |
|---|---|---|
| Microwave-assisted synthesis | 85 | Rapid reaction time |
| Solvent-free method | 78 | Environmentally friendly |
Mechanism of Action
The mechanism of action of N-(2-(2,3-Dihydro-1H-inden-1-yl)ethyl)nicotinamide involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Key Observations:
Substituent Diversity: The target compound features a 1-indanyl group, whereas analogs in and incorporate isoxazolylmethylthio and ethyl(2-methylphenyl)amino groups. These substituents likely modulate target binding affinity and metabolic stability. For example, the thioether linkage in isoxazolylmethylthio derivatives may enhance redox activity or metal chelation, relevant in antiviral or anticancer mechanisms .
Molecular Formula Similarities: The tetrahydroisoquinolinecarboxamide analog (CAS: 54329-49-6) shares the same molecular formula (C₁₇H₁₈N₂O) as the target compound but replaces the pyridine core with a tetrahydroisoquinoline system.
Therapeutic Hypotheses :
- Patents () broadly associate these compounds with cancer , viral infections , and thrombosis , though specific mechanistic data are absent. The 1-indanyl group in the target compound may favor CNS penetration, implying neurological applications, whereas thioether-containing analogs might target extracellular pathways .
Biological Activity
N-(2-(2,3-Dihydro-1H-inden-1-yl)ethyl)-3-pyridinecarboxamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 266.34 g/mol. The compound features a pyridine ring connected to a dihydroindene moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H18N2O |
| Molecular Weight | 266.34 g/mol |
| CAS Number | 78239-31-3 |
| Appearance | Solid (crystalline) |
Anti-inflammatory Effects
Research indicates that derivatives of the dihydroindene structure exhibit significant anti-inflammatory properties. A study demonstrated that compounds with similar structures could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell models. The mechanism involves the suppression of NF-κB signaling pathways, which are critical for inflammatory responses .
Antioxidant Activity
The antioxidant potential of this compound has been investigated through various assays. Compounds with this scaffold showed a marked ability to scavenge free radicals and reduce oxidative stress in vitro. This activity is particularly relevant in conditions such as neurodegenerative diseases where oxidative damage plays a significant role .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological properties. Key findings include:
- Substituent Variations : Modifications on the pyridine ring or the ethyl linker can enhance potency against specific targets.
- Dihydroindene Core : Retaining the dihydroindene structure appears essential for maintaining anti-inflammatory and antioxidant activities.
- Hydrophobic Interactions : Increased hydrophobicity often correlates with improved membrane permeability and bioavailability .
Inflammatory Bowel Disease (IBD)
A notable case study involved testing a compound structurally related to this compound in an animal model of IBD. The compound demonstrated significant efficacy in reducing colonic inflammation and ulceration, showing promise as a therapeutic agent for IBD management .
Neuroprotection
Another study assessed the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. Results indicated that it could significantly reduce neuronal apoptosis and enhance cell viability through its antioxidant properties .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-(2,3-Dihydro-1H-inden-1-yl)ethyl)-3-pyridinecarboxamide, and how do reaction conditions influence yield?
- Methodology : A common approach involves coupling 3-pyridinecarboxylic acid derivatives with substituted ethylamine intermediates. For example, amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert atmospheres can achieve yields of 60–75% . Reaction optimization should include monitoring by HPLC (≥98% purity criteria) and adjusting solvent polarity (e.g., DMF vs. THF) to minimize byproducts .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Methodology :
- NMR : / NMR for verifying indenyl and pyridine ring substitution patterns. Key signals include aromatic protons (δ 7.2–8.5 ppm) and dihydroindenyl CH groups (δ 2.8–3.5 ppm) .
- X-ray crystallography : Resolve stereochemical ambiguities (e.g., indenyl conformation) and confirm hydrogen-bonding motifs (e.g., amide N–H···O interactions) .
- Mass spectrometry : HRMS (ESI+) to confirm molecular ion [M+H] and fragmentation patterns .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology :
- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact.
- Store under argon at –20°C to prevent hydrolysis/oxidation .
- In case of exposure, rinse skin/eyes with water and seek medical evaluation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?
- Methodology :
- Dose-response studies : Use in vitro assays (e.g., IC determination) across multiple cell lines to assess variability in potency .
- Metabolic stability testing : Compare hepatic microsomal degradation rates (human vs. rodent) to identify species-specific discrepancies .
- Molecular docking : Map binding interactions with target proteins (e.g., kinase domains) to reconcile conflicting activity data .
Q. What strategies optimize the compound’s bioavailability for in vivo studies?
- Methodology :
- Salt formation : Screen counterions (e.g., HCl, mesylate) to enhance aqueous solubility .
- Prodrug design : Introduce ester or phosphate groups at the pyridine carboxamide moiety to improve membrane permeability .
- Pharmacokinetic profiling : Measure C and AUC in rodent models after oral/intravenous administration .
Q. How do structural modifications impact the compound’s selectivity for target receptors?
- Methodology :
- SAR studies : Synthesize analogs with substitutions on the indenyl ring (e.g., halogenation) or pyridine moiety (e.g., methyl groups).
- Binding assays : Use radioligand displacement (e.g., -labeled antagonists) to quantify affinity shifts .
- Computational modeling : Perform MD simulations to predict steric/electronic effects on receptor interaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
